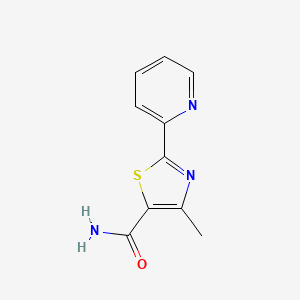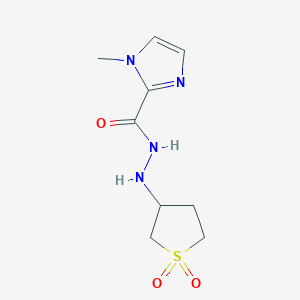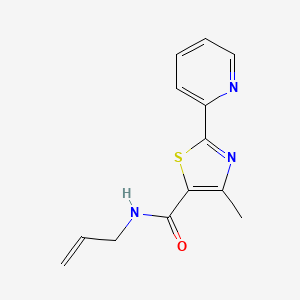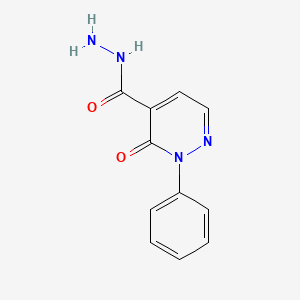
4-Methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide
Overview
Description
4-Methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the reaction of pyridine derivatives with thiazole precursors. One common method involves the reaction of (pyridin-2-yl)thiourea with 3-chloropentane-2,4-dione in the presence of anhydrous sodium acetate under reflux conditions in glacial acetic acid . The product is then purified through recrystallization from acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting certain biological pathways.
Medicine: Explored for its anticancer properties, particularly against prostate carcinoma and breast cancer
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It has been shown to induce apoptosis in cancer cells by disrupting cellular pathways and inhibiting key enzymes involved in cell proliferation . The compound’s ability to bind to DNA and interfere with its replication is also a significant aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
- 4-Methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide
- 2-Thio-containing pyrimidines
Uniqueness
4-Methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to its analogs, this compound exhibits higher selectivity and potency against certain cancer cell lines .
Properties
IUPAC Name |
4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-6-8(9(11)14)15-10(13-6)7-4-2-3-5-12-7/h2-5H,1H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLBMWTVKLDRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1H-imidazole-2-carbohydrazide](/img/structure/B3134231.png)


![2-[(tert-butoxyamino)methylene]-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3134250.png)
![methyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}propanoate](/img/structure/B3134254.png)
![(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine](/img/structure/B3134262.png)
![3-fluoro-4-[[(Z)-1-hydrazinyl-2-nitroethenyl]amino]phenol](/img/structure/B3134276.png)
amine](/img/structure/B3134283.png)
![(E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine](/img/structure/B3134287.png)
![2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine](/img/structure/B3134291.png)


![2-Morpholino-2-phenyl-2-{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}acetonitrile](/img/structure/B3134350.png)
![4-phenyl-2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B3134356.png)
